N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(12-3-9-21-11-12)16-10-13(14-2-1-6-20-14)17-4-7-19-8-5-17/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUBCVHYZGAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine.
Coupling with Thiophene-3-carboxylic Acid: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
A. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core Structure: Shares a thiophene carboxamide backbone but lacks the morpholinoethyl and furan-2-yl substituents. Instead, it has a nitro-substituted phenyl group.
- Crystallographic Data: Dihedral angles between thiophene and benzene rings: 13.53° and 8.50° for two asymmetric units.
- Biological Relevance: Thiophene carboxamides exhibit genotoxicity and antimicrobial activity, but substituents like nitro groups may influence toxicity profiles .
B. N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Core Structure : Replaces thiophene with furan, retaining the nitro-phenyl group.
- Key Structural Differences :
C. 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide ()
- Core Structure : Combines furan with a dihydropyridine scaffold.
- Functional Groups: Includes cyano and methoxy groups, enhancing polarity compared to the target compound.
- Biological Activity : Dihydropyridines are calcium channel blockers, but the furan-thiophene hybrid’s activity remains unexplored .
Physicochemical and Pharmacokinetic Comparisons
| Property | N-(2-(Furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide | N-(2-Nitrophenyl)thiophene-2-carboxamide | 2NPFC (Furan Analogue) |
|---|---|---|---|
| Aromatic Rings | Thiophene + Furan | Thiophene + Benzene | Furan + Benzene |
| Substituents | Morpholinoethyl | Nitrophenyl | Nitrophenyl |
| Polar Groups | Amide, morpholine | Amide, nitro | Amide, nitro |
| Solubility | Likely enhanced by morpholine | Low (nitro group reduces solubility) | Moderate |
| Electron Density | High (thiophene + furan) | Moderate (thiophene + nitro) | Moderate (furan + nitro) |
| Biological Activity | Undocumented | Antimicrobial, genotoxic | Undocumented |
Key Research Findings
- Thiophene vs.
- Morpholine Impact: The morpholinoethyl group in the target compound may improve bioavailability, as morpholine is a common solubilizing moiety in CNS-targeting drugs .
- Nitro Group Toxicity: Nitro-substituted analogues (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show genotoxicity, suggesting that substituent choice critically influences safety profiles .
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide is a heterocyclic compound notable for its complex structure, which incorporates furan, morpholine, and thiophene rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of heteroatoms in its structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities, influence receptor functions, and alter signaling pathways related to inflammation and cell proliferation.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can bind to various receptors, potentially affecting neurotransmission and hormonal regulation.
- Signaling Pathways : It may influence pathways related to apoptosis and cellular stress responses.
In Vitro Studies
Recent studies have demonstrated the compound's potential as a bioactive agent through various in vitro assays:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Inflammation models have indicated that the compound can reduce inflammatory markers, suggesting its utility in treating inflammatory diseases.
- Anticancer Activity : Preliminary cancer cell line studies have revealed that this compound exhibits cytotoxic effects on specific cancer types, making it a candidate for further investigation as an anticancer drug.
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
Case Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial properties of various thiophene derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics used as controls.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound utilized lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases.
Case Study 3: Anticancer Potential
In vitro assays on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values obtained were comparable to those of established anticancer drugs, indicating its potential for further development as an anticancer agent.
Q & A
Basic: What synthetic strategies are recommended to achieve high yields of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the coupling of morpholine and furan-2-yl ethylamine intermediates, followed by carboxamide formation with thiophene-3-carboxylic acid. Key considerations include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts : Triethylamine or pyridine to facilitate amide bond formation .
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product .
Basic: Which analytical techniques are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the furan, morpholine, and thiophene moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Using software like SHELXL for resolving crystal structures, especially to confirm stereochemistry and hydrogen-bonding patterns .
Advanced: How can contradictory biological activity data be resolved across different assay platforms?
Contradictions may arise from variations in assay conditions (e.g., pH, cell lines, or incubation times). Strategies include:
- Orthogonal assays : Cross-validate using techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions .
- Control experiments : Include known inhibitors/agonists to benchmark activity .
Advanced: What computational approaches predict binding interactions between this compound and enzymatic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs .
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns simulations) .
Advanced: How to design SAR studies to optimize bioactivity?
- Substituent variation : Modify the furan (e.g., 3- vs. 2-position) or morpholine (e.g., thiomorpholine) to assess activity changes .
- Bioisosteric replacement : Replace thiophene with benzothiophene or pyridine to enhance target affinity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) using software like MOE .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Amide hydrolysis : Avoid aqueous conditions during carboxamide formation .
- Oxidation of furan : Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride) .
Advanced: What experimental approaches elucidate mechanisms of action when target identification is unclear?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
- Thermal shift assays : Monitor protein thermal stability to identify direct targets .
Basic: Which techniques confirm purity and identity post-synthesis?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting point determination : Compare observed vs. literature values for consistency .
Advanced: How to optimize reaction conditions for scalable synthesis?
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst concentration to identify robust conditions .
- Flow chemistry : Implement continuous flow systems for exothermic steps to improve safety and yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: How does SHELX software enhance structural determination accuracy?
- Twinning correction : SHELXL handles twinned crystals via HKLF5 format, critical for complex morpholine-containing structures .
- Hydrogen-bond networks : SHELXPRO visualizes interactions between the carboxamide and morpholine groups .
- High-resolution refinement : SHELXL refines anisotropic displacement parameters for accurate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
